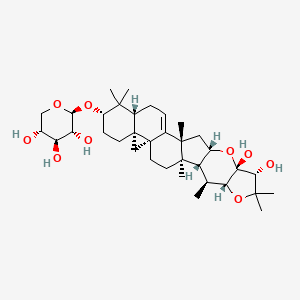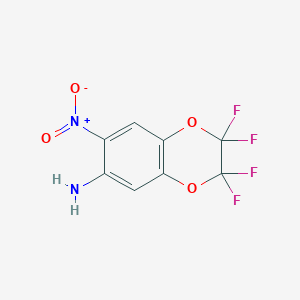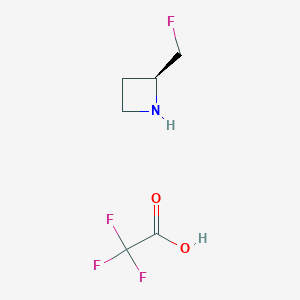
3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole
Übersicht
Beschreibung
The compound "3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex heterocyclic systems with pharmaceutical relevance . They exhibit interesting properties such as fluorescence, tautomerism, and the ability to form hydrogen bonds and π-stacking interactions, which can influence their reactivity and biological activity .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is a regioselective three-component synthesis that involves a one-pot Sonogashira coupling/Michael addition/cyclocondensation sequence, which can yield highly fluorescent 1,3,5-trisubstituted pyrazoles from acyl chlorides, terminal alkynes, and hydrazines . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general synthetic strategies for pyrazole derivatives can be inferred from these methods.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the substitution pattern on the pyrazole ring . The X-ray structure analyses can reveal the self-organization of pyrazole derivatives through hydrogen bonding and π-stacking, which are crucial for understanding their chemical behavior and potential applications .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions due to their reactive sites, such as the nitrogen atoms and the substituents on the pyrazole ring. They can act as precursors in the synthesis of condensed heterocyclic systems and participate in reactions influenced by tautomerism . The reactivity of these compounds can be fine-tuned by modifying the substituents, which can affect the planarity and electronic properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and thermal stability, can be significantly influenced by their molecular structure. The presence of substituents like the nonafluoro-1-butyl and methyl groups can affect the compound's solvation energy, electronic transitions, and reactivity compared to other known compounds like naloxone, cocaine, and scopolamine . The fluorescence properties are particularly notable, as pyrazoles can exhibit high fluorescence in both solution and solid state, with the ability to fine-tune absorption and emission properties . Additionally, the thermal decomposition and nonlinear optical properties can be studied to understand the stability and potential applications of these compounds in various fields .
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Characterization
The compound 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole, a trifluoromethyl substituted pyrazole, has been synthesized through improved and efficient procedures starting from β-diketones. These methods emphasize low-cost and easily available materials and provide comprehensive characterization using NMR spectroscopy and thermal properties analysis (Grünebaum et al., 2016).
Functionalized Side Chains and Ligand Synthesis
Research demonstrates the synthesis of pyrazoles with functionalized side chains, which are important in the field of medicinal chemistry. These pyrazoles serve as ligands by placing a ligating side chain on a ring carbon, thereby enabling the ring nitrogen to participate in hydrogen bonding, crucial in drug design (Grotjahn et al., 2002).
Hydrogen Bonding in Complexes
A study on pyrazole complexes investigates inter- and intramolecular hydrogen bonding, which is influenced by substituents at different positions on the pyrazole ring. This research is significant for understanding the behavior of pyrazoles in complex chemical environments, like those in pharmacological applications (Grotjahn et al., 2003).
Drug Efficacy and Synthesis
Pyrazoles, such as this compound, are active molecules in novel drug discovery. This research includes the synthesis of novel pyrazole derivatives and their evaluation for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies further assess the interaction of these compounds with specific enzymes related to inflammation and breast cancer, providing insight into their potential as therapeutic agents (Thangarasu et al., 2019).
Fluorinated Pyrazoles Synthesis
A study describes the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles, which includes this compound. These compounds are prepared via heterocyclization with methylhydrazine and characterized for their potential applications in various fields, including pharmaceuticals (Bouillon et al., 2001).
Hydrogen Bonding and Metal Complex Formation
The compound plays a role in forming “scorpionate-like” metal complexes through hydrogen bonds. This research emphasizes the significance of hydrogen bonding interactions in stabilizing these complexes, which could have applications in catalysis and material science (Serpas et al., 2016).
Eigenschaften
IUPAC Name |
5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9N2/c1-3-2-4(19-18-3)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLDKAYGDLRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379705 | |
| Record name | 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247220-81-1 | |
| Record name | 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)
![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)





